4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6BrN3. It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic structure containing both pyrrole and triazine rings.
Preparation Methods
The synthesis of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several routes:
Synthesis from Pyrrole Derivatives: This method involves the bromination of pyrrole derivatives followed by cyclization to form the triazine ring.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates, which undergo cyclization and subsequent functional group transformations to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound through a series of reactions.
Multistep Synthesis: A more complex route involving multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.
Chemical Reactions Analysis
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other biologically active molecules.
Biological Research: The compound is used in the study of various biological pathways and targets, including protein kinases and RNA polymerases.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various cellular processes . The exact pathways involved depend on the specific biological context and the nature of the target proteins .
Comparison with Similar Compounds
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the bromine and methyl substituents.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a bromine atom.
6-Methylpyrrolo[2,1-f][1,2,4]triazine: A derivative with only the methyl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6-7(8)9-4-10-11(6)3-5/h2-4H,1H3 |
InChI Key |
IKNICPXYLIDVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=NC=N2)Br |
Origin of Product |
United States |
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